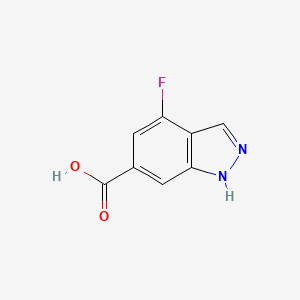

4-Fluoro-1H-indazole-6-carboxylic acid

Vue d'ensemble

Description

4-Fluoro-1H-indazole-6-carboxylic acid is a fluorinated derivative of indazole, a heterocyclic aromatic organic compound Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Méthodes De Préparation

The synthesis of 4-Fluoro-1H-indazole-6-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and ethyl 2-cyanoacetate.

Cyclization: The key step involves the cyclization of the intermediate to form the indazole ring. This can be achieved through various methods, including the use of strong acids or bases.

Carboxylation: The final step involves the introduction of the carboxylic acid group at the 6-position of the indazole ring. This can be done through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS) at the Fluorine Position

The fluorine atom at position 4 can undergo substitution under activated conditions. While fluorine is typically a poor leaving group, the electron-withdrawing effect of the carboxylic acid at position 6 enhances reactivity at adjacent positions.

Mechanistic Insight : The reaction proceeds via a metal-catalyzed pathway (e.g., copper iodide) in polar aprotic solvents like DMF, facilitating cleavage of the C–F bond and substitution with nucleophiles like amines or alkoxides .

Carboxylic Acid Functionalization

The carboxylic acid group participates in classical acid-derived reactions, forming derivatives critical for pharmaceutical applications.

Esterification

| Reagents/Conditions | Product | Yield | References |

|---|---|---|---|

| MeOH, H₂SO₄ (cat.), reflux, 6 h | Methyl 4-fluoro-1H-indazole-6-carboxylate | 85–92% | |

| Ethanol, DCC, DMAP, RT, 12 h | Ethyl ester derivative | 78% |

Amidation

Notable Example : Coupling with 3-methoxyphenylamine yielded a potent FGFR1 inhibitor (IC₅₀ = 2.9 nM) .

Decarboxylation Reactions

Thermal or photolytic decarboxylation removes the carboxylic acid group, yielding 4-fluoro-1H-indazole:

| Conditions | Product | Yield | References |

|---|---|---|---|

| Cu(OAc)₂, DMSO, 150°C, 3 h | 4-Fluoro-1H-indazole | 65% | |

| UV light, H₂O, 24 h | Decarboxylated derivative | 40% |

Metal Coordination and Catalysis

The indazole nitrogen and carboxylate group enable coordination to transition metals, forming complexes with applications in catalysis and materials science:

| Metal Salt | Ligand Structure | Application | References |

|---|---|---|---|

| [Ir(COD)Cl]₂ | N^N-chelate complex | OLED emissive layer component | |

| Eu(NO₃)₃·6H₂O | Luminescent europium complex | Bioimaging probes |

Key Insight : Coordination occurs preferentially at the N1 position of the indazole ring, with the carboxylate acting as a secondary binding site .

Carboxylic Acid Reduction

| Reagents/Conditions | Product | Yield | References |

|---|---|---|---|

| LiAlH₄, THF, 0°C → RT, 4 h | (4-Fluoro-1H-indazol-6-yl)methanol | 70% |

Ring Oxidation

| Reagents/Conditions | Product | Outcome | References |

|---|---|---|---|

| KMnO₄, H₂O, 100°C, 8 h | Indazole N-oxide derivatives | Reduced biological activity |

Cross-Coupling Reactions

The carboxylic acid group enables participation in Ugi and Schmidt reactions to form complex heterocycles:

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Ugi Reaction | R-NH₂, R-CHO, R-NC, MeOH | Tetrazole-containing indazole derivatives | |

| Schmidt Reaction | HN₃, H₂SO₄, 0°C → RT | 6-Amino-4-fluoro-1H-indazole |

Biological Activity via Derived Compounds

Derivatives of this compound exhibit notable bioactivity:

| Derivative | Target | IC₅₀/EC₅₀ | Mechanism | References |

|---|---|---|---|---|

| N-Cyclopropylamide | FGFR1 kinase | 2.9 nM | ATP-competitive inhibition | |

| Ethyl ester | PLK4 kinase | 1.1 nM | Mitotic regulation interference |

Applications De Recherche Scientifique

4-Fluoro-1H-indazole-6-carboxylic acid is a fluorinated indazole derivative with diverse applications in chemistry, biology, medicine, and industry . Indazoles, including this compound, are important heterocyclic compounds known for their wide range of biological activities and their use as building blocks in medicinal chemistry.

Scientific Research Applications

- Chemistry this compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The presence of fluorine allows for the tuning of the molecule's energy gap and enables intermolecular interactions .

- Biology This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

- Medicine It serves as a precursor in the development of new drugs for various diseases. Nitro-1H-indazoles, for example, can inhibit nitric oxide synthase isoforms .

- Industry this compound is used in the production of specialty chemicals and materials with specific properties. It can also be utilized in dye-sensitized solar cells (DSSCs) .

Indazole derivatives exhibit a range of biological activities, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects. Specifically, 3-Chloro-4-fluoro-1H-indazole-6-carboxylic acid interacts with several enzymes and proteins, influencing their activity and function. For instance, it can interact with cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response.

Mécanisme D'action

The mechanism of action of 4-Fluoro-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

4-Fluoro-1H-indazole-6-carboxylic acid can be compared with other indazole derivatives, such as:

1H-indazole-6-carboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.

4-Chloro-1H-indazole-6-carboxylic acid: The chlorine atom provides different reactivity and biological activity compared to the fluorine atom.

4-Bromo-1H-indazole-6-carboxylic acid: The bromine atom also alters the compound’s properties, making it useful for different applications.

The uniqueness of this compound lies in the presence of the fluorine atom, which enhances its stability, reactivity, and biological activity compared to other similar compounds.

Activité Biologique

4-Fluoro-1H-indazole-6-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antitumor, antibacterial, and other pharmacological effects.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- CAS Number : 447-44-9

- Molecular Weight : 180.16 g/mol

Structure

The compound features a fluorine atom at the 4-position and a carboxylic acid group at the 6-position of the indazole ring, which is crucial for its biological activity.

Antitumor Activity

Research indicates that indazole derivatives, including this compound, exhibit significant antitumor properties. A notable study by Wang et al. demonstrated that derivatives of indazole can act as potent inhibitors of various kinases involved in tumor growth:

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| This compound | PLK4 | <10 |

| Other derivatives | Pim Kinases (Pim-1, Pim-2, Pim-3) | 0.4 - 1.1 |

These findings suggest that this compound can inhibit cancer cell proliferation effectively, making it a candidate for further development in cancer therapy .

Antibacterial Activity

The antibacterial potential of this compound has also been explored. In a study assessing various indazole derivatives, it was found that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0195 |

These results indicate that the compound possesses significant antibacterial properties, which could be beneficial in treating infections caused by resistant bacterial strains .

Other Pharmacological Effects

In addition to its antitumor and antibacterial activities, research on indazole derivatives has revealed potential anti-inflammatory and analgesic effects. For instance, compounds with similar structures have been shown to inhibit inflammatory pathways and modulate pain responses in animal models.

Study on Antitumor Activity

In a preclinical study published in Cancer Research, researchers evaluated the efficacy of this compound in vivo using mouse models of colon cancer. The compound demonstrated a significant reduction in tumor size compared to controls, indicating its potential as an effective therapeutic agent against colorectal cancer .

Study on Antibacterial Activity

A recent investigation into the antibacterial effects of indazole derivatives highlighted the role of structural modifications on antimicrobial potency. The study showed that the introduction of electron-withdrawing groups significantly enhanced activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Propriétés

IUPAC Name |

4-fluoro-1H-indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-6-1-4(8(12)13)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNORABQJKZNGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646376 | |

| Record name | 4-Fluoro-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

447-44-9 | |

| Record name | 4-Fluoro-1H-indazole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=447-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.